1-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine
CAS No.: 919836-45-6
Cat. No.: VC2781132
Molecular Formula: C9H16N2
Molecular Weight: 152.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 919836-45-6 |
|---|---|
| Molecular Formula | C9H16N2 |
| Molecular Weight | 152.24 g/mol |
| IUPAC Name | 1-methyl-N-prop-2-ynylpiperidin-4-amine |
| Standard InChI | InChI=1S/C9H16N2/c1-3-6-10-9-4-7-11(2)8-5-9/h1,9-10H,4-8H2,2H3 |
| Standard InChI Key | HUOBAQJEADYYMG-UHFFFAOYSA-N |
| SMILES | CN1CCC(CC1)NCC#C |
| Canonical SMILES | CN1CCC(CC1)NCC#C |
Introduction
Chemical Properties and Structure
Structural Characteristics
1-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine is characterized by a six-membered heterocyclic piperidine ring with one nitrogen atom, which is methylated at position 1. At position 4, there is an amino group that is further substituted with a propargyl (prop-2-yn-1-yl) group. This structural arrangement creates a molecule with multiple potential interaction sites for biological targets .
The structural formula can be represented as follows:
| Structural Component | Description |
|---|---|
| Core Structure | Piperidine ring (six-membered nitrogen-containing heterocycle) |
| N-1 Substituent | Methyl group (-CH₃) |
| C-4 Substituent | Secondary amine with propargyl group (-NH-CH₂-C≡CH) |
| Terminal Alkyne | Present in the propargyl group |
Physicochemical Properties
The compound presents several important physicochemical properties that influence its behavior in biological systems and its potential for drug development:
Molecular Identifiers
Several standardized identifiers are used to uniquely identify this compound in chemical databases and literature:
| Identifier | Value |
|---|---|
| IUPAC Name | 1-methyl-N-prop-2-ynylpiperidin-4-amine |
| InChI | InChI=1S/C9H16N2/c1-3-6-10-9-4-7-11(2)8-5-9/h1,9-10H,4-8H2,2H3 |
| InChIKey | HUOBAQJEADYYMG-UHFFFAOYSA-N |
| SMILES | CN1CCC(CC1)NCC#C |
Synthesis Methods
Reaction Conditions
Typical reaction conditions for the synthesis of this class of compounds include:
| Parameter | Typical Conditions |
|---|---|
| Solvents | Acetonitrile, dimethylformamide (DMF), dichloromethane |
| Bases | Triethylamine, diisopropylethylamine, potassium carbonate |
| Temperature | Room temperature to moderate heating (20-60°C) |
| Reaction Time | 2-24 hours |
| Monitoring | Thin-layer chromatography (TLC) |
| Purification | Column chromatography, typically using silica gel with ethyl acetate/hexane gradients |
These conditions promote the alkylation reaction while minimizing side reactions that could lead to decreased yields or impurities.
Pharmacological Applications
Neurological Studies
1-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine has attracted interest in neurological studies due to its structural features that may interact with central nervous system targets. Its unique structure makes it potentially valuable for studying various neurological pathways and mechanisms.
| Potential Applications in Neurology | Research Status |
|---|---|
| Neurotransmitter modulation studies | Preliminary investigations |
| Receptor binding assays | Structure suggests potential binding to multiple receptor types |
| Neurological disease models | Under investigation |
Antidepressant Properties
One of the most promising potential applications of 1-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine is in the field of antidepressant research. The compound may exhibit antidepressant properties by modulating neurotransmitter levels in the brain.
| Mechanism | Potential Effect |
|---|---|
| Inhibition of monoamine oxidase | Increased availability of monoamines (serotonin, dopamine, norepinephrine) |
| Neurotransmitter reuptake modulation | Prolonged neurotransmitter activity at synapses |
| Receptor interaction | Direct effects on serotonergic, dopaminergic, or adrenergic systems |
Mechanism of Action
The mechanism of action of 1-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine and related compounds likely involves interaction with multiple neural pathways:
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Interaction with monoamine oxidase enzymes, potentially leading to inhibition of the degradation of neurotransmitters
-
Influence on neurotransmitter systems, particularly serotonin and dopamine pathways
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Possible binding to specific receptors that mediate neurological responses
These mechanisms could contribute to the compound's potential therapeutic effects in treating depression and other neurological conditions.
Related Compounds and Structure-Activity Relationships
Comparison with N-(prop-2-yn-1-yl)piperidin-4-amine
A closely related compound, N-(prop-2-yn-1-yl)piperidin-4-amine (CAS: 1183805-43-7), lacks the methyl group at the piperidine nitrogen that is present in 1-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine. This structural difference may result in altered pharmacological profiles:
| Property | 1-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine | N-(prop-2-yn-1-yl)piperidin-4-amine |
|---|---|---|
| Molecular Formula | C₉H₁₆N₂ | C₈H₁₄N₂ |
| Molecular Weight | 152.24 g/mol | 138.21 g/mol |
| Predicted CCS (Ų) | Not reported | 135.5 [M+H]+ |
| Lipophilicity | Likely higher | Likely lower |
| Secondary Amine | Present on piperidine ring | Present on both piperidine ring and at position 4 |
The methyl group on the piperidine nitrogen can significantly alter the compound's basicity, membrane permeability, and ability to cross the blood-brain barrier, potentially affecting its central nervous system activity .
Derivatives as Dual Inhibitors
More complex derivatives incorporating the N-(prop-2-yn-1-yl) motif have shown promising activity as dual inhibitors of cholinesterase and monoamine oxidase. One notable example is N-methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine (MBA236), which has been identified as a new cholinesterase and monoamine oxidase dual inhibitor .
This derivative incorporates:
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An indole core structure
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A propoxy linker
-
A methylbenzyl group
-
The N-methyl-N-prop-2-yn-1-yl moiety
The dual inhibitory activity makes such compounds particularly interesting for potential treatment of neurodegenerative disorders like Alzheimer's disease, where both cholinergic deficit and monoamine oxidase activity play significant roles in disease progression .
| Potential Hazard Statement | Description |
|---|---|
| H302 | Harmful if swallowed |
| H314 | May cause severe skin burns and eye damage |
These classifications are consistent with similar amine-containing compounds and should be considered when handling the material.
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